molecular formula C10H12N5O9P2-3 B1256313 dADP trianion

dADP trianion

Cat. No.: B1256313
M. Wt: 408.18 g/mol
InChI Key: DAEAPNUQQAICNR-RRKCRQDMSA-K
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Description

2'-Deoxyadenosine 5'-diphosphate trianion (dADP³⁻) is a deoxyribonucleotide derivative critical in DNA biosynthesis and cellular metabolism. Structurally, dADP consists of adenine linked to a deoxyribose sugar (lacking the 2'-hydroxyl group) and two phosphate groups, which confer a -3 charge in its trianionic form under physiological conditions . Unlike its ribose-containing counterpart ADP, dADP³⁻ is primarily involved in deoxyribonucleotide metabolism, serving as an intermediate in the biosynthesis of 2'-deoxyadenosine triphosphate (dATP) via enzymatic phosphorylation . Its unique charge and structural properties influence its interactions with enzymes such as ribonucleotide reductase (RNR) and nucleoside diphosphate kinase (NDK), making it a key molecule in nucleotide regulation and DNA replication .

Properties

Molecular Formula

C10H12N5O9P2-3

Molecular Weight

408.18 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O9P2/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/p-3/t5-,6+,7+/m0/s1

InChI Key

DAEAPNUQQAICNR-RRKCRQDMSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])[O-])O

Synonyms

deoxyadenosine diphosphate
deoxyadenosine diphosphate magnesium salt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

dADP³⁻ (chemical formula: C₁₀H₁₅N₅O₉P₂; molecular weight: 411.20 g/mol) is distinguished by:

  • Deoxyribose backbone : Absence of the 2'-hydroxyl group compared to ADP, reducing hydrogen-bonding capacity .
  • Phosphate groups : Two phosphate moieties contribute to its trianionic charge at neutral pH, enhancing solubility in aqueous environments.
  • Basicity : Strongly alkaline due to the adenine moiety and phosphate charges .

Functional Comparison with Similar Compounds

Comparison with Adenosine Diphosphate (ADP²⁻)

Property dADP³⁻ ADP²⁻
Sugar moiety Deoxyribose (no 2'-OH) Ribose (with 2'-OH)
Charge -3 -2
Enzymatic affinity Lower affinity for SP-D binding Higher affinity for SP-D
Metabolic role DNA precursor Energy transfer (ATP/ADP cycle)
  • Key finding : ADP inhibits surfactant protein D (SP-D) binding to mannan more effectively than dADP³⁻ (p < 0.05), highlighting the impact of the 2'-OH group on molecular interactions .

Comparison with 2'-Deoxyadenosine Triphosphate (dATP⁴⁻)

Property dADP³⁻ dATP⁴⁻
Phosphate groups Diphosphate (-3 charge) Triphosphate (-4 charge)
Enzyme inhibition Inhibits RNR at higher IC₅₀ Potent RNR inhibitor at lower IC₅₀
Cellular concentration Low (rapidly phosphorylated) Higher (direct DNA synthesis substrate)
  • Key finding : dATP⁴⁻ inhibits RNR 10-fold more effectively than dADP³⁻, emphasizing the importance of the third phosphate group in enzyme binding .

Comparison with Other Deoxynucleotides (e.g., dGDP³⁻, dCDP³⁻)

  • Base specificity : While dADP³⁻, dGDP³⁻, and dCDP³⁻ share structural similarities (deoxyribose + diphosphate), their adenine, guanine, and cytosine bases confer distinct roles in DNA synthesis and enzyme specificity.
  • Kinase substrate efficiency : Adenylate kinase (AdK) phosphorylates dADP³⁻ to dATP⁴⁻ at 46% of the rate observed for ADP²⁻ phosphorylation, underscoring substrate preference for ribose-containing nucleotides .

Enzymatic Interactions and Inhibition Profiles

Enzyme Kinetics and Inhibition

Enzyme Substrate Vₘₐₓ (µmol/min/mg) Kₘ (µM) IC₅₀ (vs. dATP)
NDK dADP³⁻ 193–232 1138–1400 >10× higher
RNR dADP³⁻ N/A N/A ~10× higher
  • NDK activity : dADP³⁻ exhibits lower catalytic efficiency (Vₘₐₓ/Kₘ = ~0.17–0.20) compared to ATP/ADP, likely due to charge and structural differences .
  • Contradiction : Earlier studies reported efficient phosphorylation of dADP³⁻ by AdK, but recent evidence suggests poor substrate compatibility .

Analytical Detection Methods

  • HPLC : Quantifies dADP³⁻ levels in cell lysates with high precision (RSD <7.6%) .
  • Mass spectrometry (MS) : Differentiates dADP³⁻ (m/z 411.20) from ADP (m/z 427.20) based on molecular weight .
  • NMR : Identifies structural features (e.g., absence of 2'-OH) via chemical shifts in ¹H and ³¹P spectra .

Research Findings and Clinical Relevance

  • Cancer metabolism: Reduced dADP³⁻ levels in small-cell lung carcinoma (SCLC) correlate with impaired tumor growth, highlighting its role in nucleotide pool regulation .

Q & A

Q. How can researchers validate molecular dynamics (MD) simulations of this compound’s conformational flexibility?

  • Methodological Answer : Cross-validate simulations with NMR relaxation data (T1, T2) or small-angle X-ray scattering (SAXS). Focus on key torsion angles (e.g., glycosidic bond rotation) and compare with crystallographic B-factors from Protein Data Bank (PDB) entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dADP trianion
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